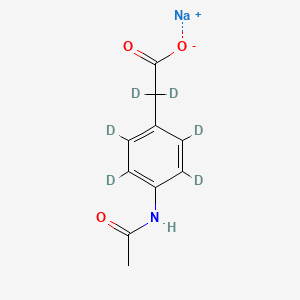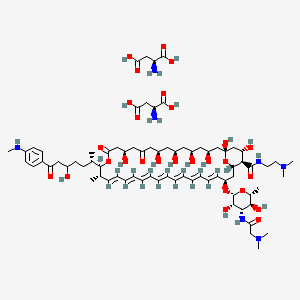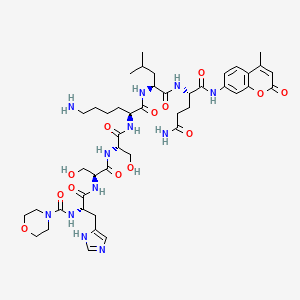
Prostate Specific Antigen Substrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostate Specific Antigen Substrate is a compound closely related to Prostate Specific Antigen, a serine protease produced by the epithelial cells of the prostate gland. Prostate Specific Antigen is widely known for its role as a biomarker in the diagnosis and monitoring of prostate cancer. The substrate of Prostate Specific Antigen is crucial for understanding the enzyme’s activity and its biological implications, particularly in the context of prostate cancer progression and fertility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Prostate Specific Antigen Substrate typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the substrate is inserted into a suitable expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the substrate, which is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions: Prostate Specific Antigen Substrate undergoes various chemical reactions, including:
Hydrolysis: The primary reaction catalyzed by Prostate Specific Antigen, where the substrate is cleaved into smaller peptides or amino acids.
Oxidation and Reduction: These reactions can modify the substrate’s amino acid residues, affecting its interaction with Prostate Specific Antigen.
Substitution: Specific amino acid residues in the substrate can be substituted to study the enzyme’s specificity and activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH and temperature.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products: The major products formed from these reactions include smaller peptides and free amino acids, which can be analyzed to determine the enzyme’s activity and specificity.
科学研究应用
Prostate Specific Antigen Substrate has numerous applications in scientific research:
Chemistry: Used to study the catalytic mechanisms of serine proteases and to develop inhibitors that can modulate enzyme activity.
Biology: Helps in understanding the physiological role of Prostate Specific Antigen in seminal fluid liquefaction and fertility.
Medicine: Crucial for developing diagnostic assays for prostate cancer and for designing targeted therapies that inhibit Prostate Specific Antigen activity.
Industry: Employed in the production of diagnostic kits and therapeutic agents targeting Prostate Specific Antigen.
作用机制
Prostate Specific Antigen Substrate interacts with the active site of Prostate Specific Antigen, where it undergoes hydrolysis. The enzyme’s catalytic triad, consisting of histidine, aspartic acid, and serine residues, facilitates the cleavage of peptide bonds in the substrate. This process releases smaller peptides or amino acids, which can then participate in various biological functions. The cleavage of insulin-like growth factor binding protein-3 (IGFBP3) by Prostate Specific Antigen, for example, releases insulin-like growth factor, enhancing its mitogenic capabilities .
相似化合物的比较
Prostate Specific Antigen Substrate can be compared with other substrates of serine proteases, such as:
Tissue Kallikrein Substrate: Unlike Prostate Specific Antigen, tissue kallikrein exhibits trypsin-like activity.
Chymotrypsin Substrate: Shares chymotrypsin-like activity with Prostate Specific Antigen but differs in substrate specificity.
Trypsin Substrate: Exhibits trypsin-like activity, contrasting with the chymotrypsin-like activity of Prostate Specific Antigen.
The uniqueness of this compound lies in its specificity for Prostate Specific Antigen, making it an invaluable tool for studying the enzyme’s role in prostate cancer and fertility.
属性
分子式 |
C44H64N12O13 |
|---|---|
分子量 |
969.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(morpholine-4-carbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |
InChI |
InChI=1S/C44H64N12O13/c1-24(2)16-31(40(63)51-30(9-10-36(46)59)38(61)49-26-7-8-28-25(3)17-37(60)69-35(28)19-26)52-39(62)29(6-4-5-11-45)50-42(65)33(21-57)54-43(66)34(22-58)53-41(64)32(18-27-20-47-23-48-27)55-44(67)56-12-14-68-15-13-56/h7-8,17,19-20,23-24,29-34,57-58H,4-6,9-16,18,21-22,45H2,1-3H3,(H2,46,59)(H,47,48)(H,49,61)(H,50,65)(H,51,63)(H,52,62)(H,53,64)(H,54,66)(H,55,67)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI 键 |
NEIZLGXRBMPOOJ-CVUOCSEZSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)N4CCOCC4 |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)

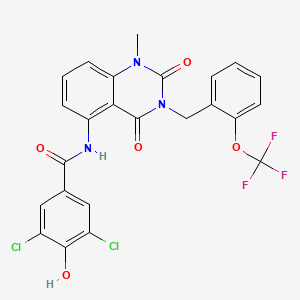

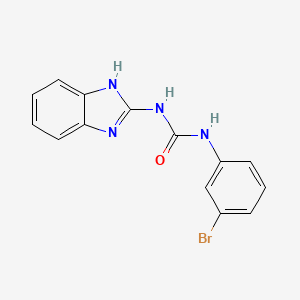


![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
